molecular formula C11H5F3N2O2 B13254812 2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile

2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile

Cat. No.: B13254812
M. Wt: 254.16 g/mol
InChI Key: XEEFKIDXBCBIND-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of two hydroxyl groups at positions 2 and 4, a trifluoromethyl group at position 6, and a carbonitrile group at position 3 on the quinoline ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile typically involves the cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. This process can be carried out under conventional or microwave irradiation methods. The reaction conditions often include the use of sodium hydride in acetonitrile, followed by intramolecular cyclization in nitrobenzene under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Reduction: Amines that can serve as intermediates in pharmaceutical synthesis.

    Substitution: Various substituted quinoline derivatives with potential biological activities.

Scientific Research Applications

2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance its lipophilicity, facilitating membrane penetration. The carbonitrile group can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C11H5F3N2O2

Molecular Weight

254.16 g/mol

IUPAC Name

4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C11H5F3N2O2/c12-11(13,14)5-1-2-8-6(3-5)9(17)7(4-15)10(18)16-8/h1-3H,(H2,16,17,18)

InChI Key

XEEFKIDXBCBIND-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=O)N2)C#N)O

Origin of Product

United States

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